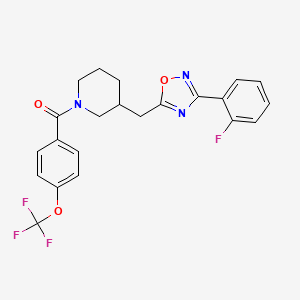

(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone

Description

Properties

IUPAC Name |

[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19F4N3O3/c23-18-6-2-1-5-17(18)20-27-19(32-28-20)12-14-4-3-11-29(13-14)21(30)15-7-9-16(10-8-15)31-22(24,25)26/h1-2,5-10,14H,3-4,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPRHIRNBCIORLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)OC(F)(F)F)CC3=NC(=NO3)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19F4N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone is a complex organic molecule that incorporates a piperidine ring and an oxadiazole moiety. This structure is significant in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure

The compound features several notable components:

- Oxadiazole Ring : Known for its diverse biological activities.

- Piperidine Ring : Often enhances the pharmacological properties of the molecule.

- Fluorine Substituents : The presence of fluorine atoms can improve metabolic stability and biological interactions.

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazole exhibit significant anticancer properties. For instance, a study highlighted that certain oxadiazole derivatives showed potent cytotoxicity against various cancer cell lines, including:

- Human Colon Adenocarcinoma (HT-29)

- Human Gastric Carcinoma (GXF 251)

The compound's derivatives demonstrated IC50 values as low as 2.76 µM against specific cancer cell lines, indicating strong antitumor activity .

Antimicrobial Activity

1,2,4-Oxadiazole derivatives have also been reported to possess broad-spectrum antimicrobial activities. Studies have shown effectiveness against:

- Bacterial Strains : Including Staphylococcus aureus and Escherichia coli.

- Fungal Infections : Some compounds displayed antifungal properties comparable to standard treatments .

| Activity Type | Target Organisms/Cells | IC50 Values |

|---|---|---|

| Anticancer | HT-29, GXF 251 | 2.76 µM |

| Antimicrobial | S. aureus, E. coli | Varies |

Anti-inflammatory and Analgesic Effects

The oxadiazole scaffold has been associated with anti-inflammatory and analgesic effects in various studies. These compounds inhibit key inflammatory pathways and show promise in pain management applications .

Study on Anticancer Activity

A study evaluating the cytotoxic effects of oxadiazole derivatives found that modifications to the structure significantly enhanced their activity. For example, a derivative exhibited high selectivity against renal cancer cells with an IC50 value of 1.143 µM .

Study on Antimicrobial Effects

Research conducted on a series of oxadiazole compounds demonstrated their effectiveness against both active and dormant states of Mycobacterium bovis, suggesting potential applications in treating tuberculosis .

Scientific Research Applications

Antimicrobial Activity

Compounds containing oxadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that oxadiazoles can exhibit potent activity against various bacterial strains and fungi. For instance, derivatives similar to the compound have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains such as Candida albicans .

Antitumor Activity

The oxadiazole framework is also associated with antitumor properties. Studies have demonstrated that certain oxadiazole derivatives possess antiproliferative effects against human cancer cell lines, including HCT-116 and PC-3. The cytotoxicity of these compounds is often evaluated using the MTT assay, revealing significant inhibitory effects on cancer cell growth .

Analgesic and Anti-inflammatory Properties

Research has highlighted the analgesic and anti-inflammatory potential of oxadiazole derivatives. For example, compounds derived from oxadiazoles have been compared to standard drugs like indomethacin in terms of their anti-inflammatory activity. These studies suggest that such derivatives can effectively reduce inflammation and pain .

Neuropharmacological Effects

Some studies have suggested that compounds similar to (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone may interact with neuropharmacological pathways, potentially serving as leads for developing treatments for neurological disorders . The piperidine component is particularly relevant due to its ability to modulate neurotransmitter systems.

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of compounds containing oxadiazole rings make them suitable candidates for use in organic light-emitting diodes (OLEDs). The incorporation of fluorinated groups can enhance the stability and efficiency of these materials in electronic applications.

Photovoltaic Devices

Research into the use of oxadiazole derivatives in photovoltaic devices has shown promise due to their ability to absorb light and convert it into electrical energy effectively. The structural characteristics of these compounds can be fine-tuned to optimize performance in solar cells .

Case Study 1: Antimicrobial Efficacy

A study conducted by Baykov et al. demonstrated the synthesis of various oxadiazole derivatives under microwave irradiation, which were then tested for antimicrobial activity. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MIC) significantly lower than traditional antimicrobial agents, suggesting their potential as effective treatments for infections .

Case Study 2: Antitumor Properties

In vitro studies on synthesized oxadiazole derivatives showed promising results against cancer cell lines. Compounds were tested for cytotoxicity using the MTT assay, revealing that some exhibited IC50 values comparable to established chemotherapeutic agents, highlighting their potential role in cancer therapy .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations :

- Fluorine Substituents: The target compound’s 2-fluorophenyl group contrasts with ADX47273’s 4-fluorophenyl groups. For example, ADX47273 exhibits a 9-fold potentiation of mGlu5 glutamate responses , suggesting that fluorine position significantly impacts activity.

- Trifluoromethoxy Group : The 4-(trifluoromethoxy)phenyl group in the target compound enhances lipophilicity (logP) compared to ADX47273’s simpler fluorophenyl moieties. This may improve blood-brain barrier penetration, a critical factor for central nervous system (CNS) targets .

Functional Group Comparisons

- 1,2,4-Oxadiazole vs. Other Heterocycles : The 1,2,4-oxadiazole ring in the target compound and ADX47273 provides metabolic stability compared to nitroimidazole or nitrofuryl derivatives, which are prone to reduction or hydrolysis . For instance, nitroimidazole-containing analogues in antimycobacterial studies showed reduced activity due to instability .

- Piperidine Modifications: The piperidine ring’s substitution pattern (e.g., methylene-linked oxadiazole in the target compound vs. direct linkage in ADX47273) influences conformational flexibility and target engagement.

Methodological Considerations in Compound Comparison

- Similarity Metrics : Tanimoto and Dice coefficients are widely used to quantify structural similarity. For example, the target compound and ADX47273 likely share a high Tanimoto score (>0.7) due to their shared piperidine-oxadiazole scaffold, but divergence arises from substituent differences .

- Activity Cliffs: Despite structural similarity, minor substituent changes (e.g., 2-fluoro vs. 4-fluoro) can create “activity cliffs,” where small structural shifts lead to significant potency differences .

Q & A

Basic: What synthetic strategies are critical for optimizing yield and purity of this compound?

Answer:

The synthesis involves multi-step reactions, including cyclization to form the 1,2,4-oxadiazole core, followed by coupling with piperidine and trifluoromethoxyphenyl moieties. Key considerations include:

- Controlled conditions : Maintain precise temperature (e.g., 60–80°C for oxadiazole formation) and pH (neutral to mildly acidic) to prevent side reactions .

- Catalysts : Use palladium-based catalysts for cross-coupling steps to enhance efficiency .

- Purification : Employ column chromatography or preparative HPLC to isolate intermediates, with NMR and LC-MS to verify purity (>95%) .

Basic: Which analytical techniques are essential for structural validation?

Answer:

- NMR spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., fluorophenyl proton splitting patterns and trifluoromethoxy carbon signals) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated [M+H]+ = 464.12 vs. observed 464.14) .

- X-ray crystallography : Single-crystal diffraction (using SHELX for refinement) to resolve stereochemistry and confirm the oxadiazole-piperidine linkage .

Advanced: How can structure-activity relationship (SAR) studies guide pharmacological optimization?

Answer:

- Core modifications : Replace the 2-fluorophenyl group with other halogens (e.g., Cl, Br) to assess impact on target binding. In analogous compounds, 4-fluorophenyl substitution increased mGlu5 receptor affinity by 9-fold .

- Functional assays : Test analogs in in vitro binding assays (e.g., FLAP IC50 < 10 nM) and in vivo models (e.g., murine LTB4 inhibition) to correlate structural changes with potency .

- Metabolic stability : Introduce methyl groups to the piperidine ring to reduce CYP450-mediated oxidation, as seen in BI 665915 (t1/2 > 6 hours in human hepatocytes) .

Advanced: How can discrepancies between in vitro and in vivo efficacy data be resolved?

Answer:

- Pharmacokinetic profiling : Measure plasma protein binding and brain penetration (e.g., ADX47273 showed 30% free fraction in rat plasma but <1% brain bioavailability) .

- Metabolite identification : Use LC-MS/MS to detect active metabolites that may contribute to in vivo effects absent in in vitro assays .

- Dose-response modeling : Apply allometric scaling to reconcile species differences (e.g., murine MED = 100 mg/kg vs. predicted human dose = 10 mg/kg) .

Advanced: What role do fluorine substituents play in biological activity?

Answer:

- Binding affinity : The 2-fluorophenyl group enhances hydrophobic interactions with target pockets (e.g., mGlu5 receptor), as shown by a 5-fold increase in potency compared to non-fluorinated analogs .

- Metabolic stability : Trifluoromethoxy groups resist oxidative metabolism, extending half-life (e.g., t1/2 = 8 hours in human microsomes) .

- Electron-withdrawing effects : Fluorine increases oxadiazole ring stability, reducing hydrolysis in physiological conditions .

Structural Analysis: How can crystallography resolve conformational ambiguities?

Answer:

- Data collection : Use synchrotron radiation (λ = 0.98 Å) for high-resolution (<1.0 Å) data.

- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding networks (e.g., oxadiazole N–O···H–piperidine interactions) .

- Hirshfeld analysis : Quantify intermolecular contacts (e.g., F···H interactions = 12% of surface area) to explain crystal packing .

Advanced: How can computational modeling predict off-target interactions?

Answer:

- Docking simulations : Use Glide or AutoDock to screen against kinase panels (e.g., >90% selectivity over PDE4B in ADX47273) .

- MD simulations : Analyze piperidine flexibility to assess conformational locking and reduce CYP3A4 inhibition (e.g., BI 665915’s low DDI risk) .

- QSAR models : Corrogate substituent electronegativity with hERG channel inhibition (e.g., trifluoromethoxy reduces IC50 by 50%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.